molecular formula C6H4BrFHoN- B14045825 [(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium

[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium

Katalognummer: B14045825
Molekulargewicht: 353.94 g/mol
InChI-Schlüssel: BOIYQLYYOLYNGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium typically involves the reaction of 5-bromo-6-fluoropyridine-3-methanol with a holmium salt under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the holmium ion .

Wirkmechanismus

The mechanism by which [(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium exerts its effects involves the interaction of the holmium ion with various molecular targets. The holmium ion can coordinate with different ligands, altering their electronic and structural properties. This coordination can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium can be compared with other similar compounds, such as:

  • [(5-Bromo-6-fluoropyridin-3-yl)methyl]yttrium
  • [(5-Bromo-6-fluoropyridin-3-yl)methyl]erbium
  • [(5-Bromo-6-fluoropyridin-3-yl)methyl]thulium

These compounds share similar structures but differ in the central rare earth element. The unique properties of holmium, such as its magnetic and optical characteristics, make this compound distinct from its counterparts .

Eigenschaften

Molekularformel

C6H4BrFHoN-

Molekulargewicht

353.94 g/mol

IUPAC-Name

3-bromo-2-fluoro-5-methanidylpyridine;holmium

InChI

InChI=1S/C6H4BrFN.Ho/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H2;/q-1;

InChI-Schlüssel

BOIYQLYYOLYNGV-UHFFFAOYSA-N

Kanonische SMILES

[CH2-]C1=CC(=C(N=C1)F)Br.[Ho]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.